

An In-depth Technical Guide on the Thermochemical Properties of Di-tert-butylbenzenes

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Compound of Interest

Compound Name: 1,3-Di-tert-butylbenzene

Cat. No.: B094130

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of the three isomers of di-tert-butylbenzene: 1,2-di-tert-butylbenzene, **1,3-di-tert-butylbenzene**, and 1,4-di-tert-butylbenzene. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents a visual representation of a typical experimental workflow. The information is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development who require accurate thermochemical data for these compounds.

Core Thermochemical Data

The thermochemical properties of di-tert-butylbenzene isomers are crucial for understanding their stability, reactivity, and phase behavior. The following tables summarize the available experimental and calculated data for these compounds.

Physical Properties of Di-tert-butylbenzene Isomers

Property	1,2-Di-tert-butylbenzene	1,3-Di-tert-butylbenzene	1,4-Di-tert-butylbenzene
CAS Number	1012-76-6	1014-60-4	1012-72-2
Molecular Formula	C ₁₄ H ₂₂	C ₁₄ H ₂₂	C ₁₄ H ₂₂
Molecular Weight (g/mol)	190.32	190.32	190.32
Melting Point (°C)	-	10-11[1]	76-78
Boiling Point (°C)	-	106-107 (at 18 mmHg)[1]	236
Density (g/mL)	-	0.859 (at 25 °C)[1]	-

Molar Enthalpies of Formation at 298.15 K

The standard molar enthalpies of formation ($\Delta_f H_m^\circ$) in the liquid and gaseous states are presented below. The values for 1,2- and **1,3-di-tert-butylbenzene** are derived from isomerization equilibria studies, using the well-determined enthalpy of formation of 1,4-di-tert-butylbenzene as a reference.

Isomer	$\Delta_f H_m^\circ$ (liquid) (kJ/mol)	$\Delta_f H_m^\circ$ (gas) (kJ/mol)
1,2-Di-tert-butylbenzene	-165.9 ± 2.1 (calculated)	-104.2 ± 2.6 (calculated)
1,3-Di-tert-butylbenzene	-187.4 ± 1.5	-129.7 ± 1.9
1,4-Di-tert-butylbenzene	-193.3 ± 1.5	-132.8 ± 1.8

Note: The enthalpy of formation for 1,2-di-tert-butylbenzene was calculated using the enthalpy of isomerization from the more stable 1,3-isomer.

Thermodynamic Properties of 1,4-Di-tert-butylbenzene

Comprehensive experimental data is available for the 1,4-isomer.[2]

Property	Value	Units
Enthalpy of fusion (at triple point)	13.59 ± 0.01	kJ/mol
Enthalpy of solid-solid transition	7.24 ± 0.01	kJ/mol
Triple point temperature	350.78	K
Molar heat capacity (C_p) of solid at 298.15 K	299.7	J/(mol·K)
Molar heat capacity (C_p) of liquid at 355 K	374.2	J/(mol·K)
Enthalpy of vaporization at 298.15 K	60.5 ± 0.7	kJ/mol

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The following section details the methodologies employed in the cited literature for the key experiments.

Adiabatic Calorimetry

Adiabatic calorimetry is a primary technique for measuring heat capacities and enthalpies of phase transitions.

- Apparatus: A laboratory-built adiabatic calorimeter consisting of a sample vessel made of platinum, surrounded by adiabatic shields. A platinum resistance thermometer is used for temperature measurements, and a dedicated heater provides energy input.
- Procedure:
 - A precisely weighed sample of the di-tert-butylbenzene isomer is placed in the calorimeter vessel.

- The vessel is evacuated and back-filled with a small amount of helium gas to ensure thermal equilibrium.
- The sample is cooled to a low temperature (e.g., 5 K).
- Known increments of electrical energy are supplied to the sample, and the resulting temperature rise is meticulously recorded.
- The heat capacity is calculated from the energy input and the measured temperature change.
- For phase transitions (solid-solid or solid-liquid), the total enthalpy change is measured by supplying a continuous energy input and monitoring the temperature until the transition is complete.
- Data Analysis: The raw data is corrected for the heat capacity of the empty calorimeter and for the vaporization of the sample into the vapor space of the vessel.

Vapor Pressure Measurements

Vapor pressure is a critical property for determining the enthalpy of vaporization and for understanding the volatility of a compound.

- Apparatus: A comparative ebulliometer or an inclined-piston gauge is typically used, depending on the pressure range.
- Procedure (Comparative Ebulliometry):
 - The substance is heated to its boiling point at a controlled pressure.
 - The temperature of the boiling liquid is measured with high precision using a platinum resistance thermometer.
 - The pressure is varied, and the corresponding boiling temperatures are recorded.
- Data Analysis: The vapor pressure data is fitted to a suitable equation, such as the Antoine or Wagner equation, to allow for interpolation and calculation of the enthalpy of vaporization using the Clausius-Clapeyron equation.

Isomerization Equilibria Studies

To determine the relative thermochemical stabilities of the isomers, chemical equilibrium studies are performed.

- Procedure:
 - A mixture of di-tert-butylbenzene isomers is allowed to equilibrate in the presence of a catalyst (e.g., a superacid or a zeolite) at a constant temperature.
 - Samples of the reaction mixture are taken at regular intervals and analyzed by gas chromatography to determine the composition.
 - The process is repeated at several different temperatures.
- Data Analysis:
 - The equilibrium constants (K) are calculated from the composition of the mixture at equilibrium for each temperature.
 - The standard enthalpy of isomerization ($\Delta_r H^\circ$) is determined from the slope of a plot of $\ln(K)$ versus $1/T$ (the van 't Hoff plot).
 - The enthalpy of formation of a less-studied isomer can then be calculated if the enthalpy of formation of one of the other isomers in the equilibrium is known.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the thermochemical properties of a di-tert-butylbenzene isomer.



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- 1. 1,3-DI-TERT-BUTYLBENZENE | 1014-60-4 [chemicalbook.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
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